Gaderic acid DM -

Gaderic acid DM

Catalog Number: EVT-13533996
CAS Number:
Molecular Formula: C30H44O4
Molecular Weight: 468.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ganoderic acid DM is a triterpenoid compound primarily extracted from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment. Ganoderic acid DM exhibits both anti-proliferative and anti-metastatic effects against various cancer cell lines, including prostate and breast cancers, making it a subject of extensive research in medicinal chemistry and pharmacology .

Source

The primary source of ganoderic acid DM is the fruiting body of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, where it is revered for its health benefits. The extraction of ganoderic acids from this fungus can be challenging due to low yields during artificial cultivation, which necessitates optimization of growth conditions to enhance production .

Classification

Ganoderic acid DM belongs to the class of compounds known as triterpenoids, specifically categorized as ganoderic acids. These compounds are characterized by their complex structure, which consists of multiple isoprene units. Ganoderic acids are noted for their high degree of oxidation and significant biological activity .

Synthesis Analysis

Methods

The synthesis of ganoderic acid DM can be achieved through various methods, including extraction from Ganoderma lucidum and chemical modification of related compounds. The extraction process typically involves solvent extraction techniques, where organic solvents are used to isolate the active compounds from the dried mushroom material.

Technical Details

One notable synthetic approach involves the reduction of the C-3 carbonyl group in related ganoderic acids to form ganoderic acid DM. For instance, sodium borohydride can be employed to convert a precursor compound into ganoderic acid DM through a controlled reduction reaction . The general reaction can be summarized as follows:

C 3 carbonyl+NaBH4C 3 hydroxyl\text{C 3 carbonyl}+\text{NaBH}_4\rightarrow \text{C 3 hydroxyl}

This reaction highlights the importance of functional group manipulation in synthesizing bioactive compounds.

Molecular Structure Analysis

Structure

The molecular formula for ganoderic acid DM is C30H44O4C_{30}H_{44}O_{4}, with a molecular weight of approximately 468.67 g/mol . The structure features a lanostane skeleton with specific functional groups that contribute to its biological activity.

Data

The structural analysis reveals that ganoderic acid DM contains a dioxo structure at positions C-3 and C-7, which is critical for its interaction with biological targets such as tubulin . The presence of these functional groups enhances the compound's lipophilicity, facilitating its penetration into cell membranes.

Chemical Reactions Analysis

Reactions

Ganoderic acid DM participates in various chemical reactions that can modify its structure and enhance its biological properties. Notably, it can undergo esterification or reduction reactions to yield derivatives with altered activity profiles.

Technical Details

For example, the conversion of ganoderic acid DM into its methyl ester involves a reduction reaction using lithium aluminum hydride in anhydrous conditions. This modification can improve solubility and bioavailability . The general reaction can be depicted as follows:

Ganoderic acid DM+LiAlH4Methyl ester derivative\text{Ganoderic acid DM}+\text{LiAlH}_4\rightarrow \text{Methyl ester derivative}

These reactions illustrate the versatility of ganoderic acid DM in medicinal chemistry.

Mechanism of Action

Process

The mechanism by which ganoderic acid DM exerts its therapeutic effects primarily involves inducing apoptosis and autophagy in cancer cells. It has been shown to upregulate autophagic proteins such as Beclin-1, which interacts with survival proteins like Bcl-2, leading to programmed cell death via caspase activation .

Data

Research indicates that ganoderic acid DM also binds to tubulin, disrupting microtubule dynamics similar to established chemotherapeutics like vinblastine. This interaction suggests a potential pathway for its anti-cancer effects by inhibiting cell division and promoting apoptosis in malignant cells .

Physical and Chemical Properties Analysis

Physical Properties

Ganoderic acid DM appears as a white to off-white solid with high purity (approximately 99.65%) . It is stable under specific storage conditions (4°C) and should be protected from light.

Chemical Properties

The compound exhibits low solubility in aqueous environments but demonstrates significant lipophilicity due to its hydrophobic structural features. This property is crucial for its cellular uptake and biological efficacy .

Applications

Scientific Uses

Ganoderic acid DM has potential applications in various scientific fields, particularly in cancer research. Its ability to inhibit tumor growth and metastasis makes it a candidate for further development as an anti-cancer agent. Additionally, studies have explored its immunomodulatory effects, suggesting that it may enhance immune responses against tumors by promoting antigen presentation .

Introduction to Ganoderic Acid DM in the Context of Ganoderma lucidum Bioactive Compounds

Historical and Ethnopharmacological Significance of Ganoderma lucidum

Ganoderma lucidum (Lingzhi or Reishi) has been revered in traditional Chinese medicine for over 2,000 years, first documented in the Eastern Han Dynasty pharmacopeia "Shen Nong Ben Cao Jing" (The Divine Farmer’s Materia Medica). Classified as an "upper-grade" herb, it symbolized longevity, vitality, and spiritual potency. Ancient texts prescribed it for conditions ranging from fatigue to tumors, while its physical form inspired classical artworks and literature. The mushroom’s woody texture and bitterness necessitated preparation as powders, teas, or tinctures. Modern pharmacological studies validate its traditional uses, identifying polysaccharides and triterpenoids as primary bioactive constituents. As a dual-use medicine and food, G. lucidum now fuels a global industry exceeding $2.5 billion annually, with products spanning supplements, clinical adjuvants, and functional foods [2] [4] [8].

Classification and Biosynthetic Pathways of Triterpenoids in Ganoderma

Ganoderma triterpenoids are primarily lanostane-type tetracyclic triterpenes, biosynthesized via the mevalonate pathway. The process begins with cyclization of squalene oxide to lanosterol, followed by oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs) and dehydrogenases. Over 200 triterpenoids are classified into two groups:

  • Type I GAs: Feature a single double bond (typically Δ⁸) on the tetracyclic ring.
  • Type II GAs: Possess conjugated double bonds (Δ⁷,⁹(¹¹)) and exhibit enhanced bioactivity due to complex modifications [1] [9].

Table 1: Structural and Functional Classification of Ganoderic Acids

TypeStructural HallmarksBioactivityRepresentative Compounds
Type ISingle Δ⁸ bondModerate cytotoxicity, hepatoprotectiveGA-HLDOA, Ganoderic Acid A
Type IIConjugated Δ⁷,⁹(¹¹) bondsPotent antitumor, anti-metastasisGA-DM, GA-Y, GA-T

The biosynthetic pathway remains partially unresolved. Key steps include:

  • Lanosterol oxidation by CYP5150L8 to form Type I GA precursor 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).
  • Post-modification by unidentified CYPs to generate Type II GAs through hydroxylation, carboxylation, and epoxidation. Recent studies engineered Saccharomyces cerevisiae to produce Type II GAs (e.g., GA-Y, GA-Jb) by screening 158 G. lucidum CYPs, achieving higher yields than native fungal extraction [1] [6] [9].

GA-DM as a Representative Lanostane-Type Triterpenoid: Structural and Functional Uniqueness

Ganoderic Acid DM (GA-DM; CAS 173075-45-1) is a C30 oxygenated lanostane triterpenoid with molecular formula C₃₀H₄₄O₄ and mass 468.67 g/mol. Its structure features:

  • Conjugated Δ⁷,⁹(¹¹) double bonds (Type II signature).
  • Carbonyl group at C-3 and C-11.
  • Hydroxyl group at C-15.
  • Acetyl group at C-23 [3] [5] [9].

Table 2: Structural Differentiation of GA-DM from Key Ganoderic Acids

CompoundMolecular FormulaUnique ModificationsBioactivity Target
GA-DMC₃₀H₄₄O₄C-7 carbonyl, C-15 hydroxylDNA damage, osteoclastogenesis
GA-AC₃₀H₄₄O₇C-3 keto, C-26 hydroxylJAK/STAT inhibition
GA-DC₃₀H₄₂O₇C-3 keto, C-26 carboxylic acidHIF-1α destabilization
GA-TC₃₉H₅₄O₁₃C-3 keto, C-15 glycosideMMP-9 inhibition

Functional uniqueness derives from:

  • Anticancer Mechanisms:
  • Induction of DNA damage and G1 cell cycle arrest in breast cancer cells (MCF-7), suppressing cyclin D1/CDK4 expression.
  • Autophagic apoptosis via PI3K/Akt/mTOR pathway inhibition in non-small cell lung cancer [3] [4] [7].
  • Anti-Osteoclastogenic Activity:
  • Downregulation of c-Fos and NFATc1 transcription factors, inhibiting osteoclast differentiation and bone resorption [3] [9].
  • Synergy with Chemotherapeutics:
  • Reversal of gemcitabine resistance in triple-negative breast cancer by disrupting HIF-1α-driven glycolysis when combined with GA-D [7].

Properties

Product Name

Gaderic acid DM

IUPAC Name

2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)

InChI Key

ZTKZZRIVAYGFSF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.